molecular formula C13H19BrN2O2 B2627211 Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260781-52-9

Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2627211
CAS No.: 1260781-52-9
M. Wt: 315.211
InChI Key: CPAUPJLYCKGWSD-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical research, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethylamine and 4-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromoethyl group.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Hydrolysis: Corresponding amine and alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe to study biological processes involving carbamates.

    Medicine: Potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-chloroethyl)-N-(4-methylpyridin-2-yl)carbamate
  • Tert-butyl N-(2-iodoethyl)-N-(4-methylpyridin-2-yl)carbamate
  • Tert-butyl N-(2-fluoroethyl)-N-(4-methylpyridin-2-yl)carbamate

Uniqueness

Tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate is unique due to the presence of the bromoethyl group, which can undergo specific substitution reactions that other halogenated analogs might not. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-(4-methylpyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-10-5-7-15-11(9-10)16(8-6-14)12(17)18-13(2,3)4/h5,7,9H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUPJLYCKGWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(CCBr)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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